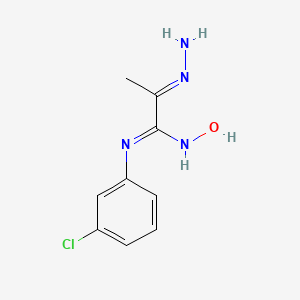
Propanimidamide, N-(3-chlorophenyl)-2-hydrazono-N'-hydroxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propanimidamide, N-(3-chlorophenyl)-2-hydrazono-N’-hydroxy- is a chemical compound with significant interest in various scientific fields This compound is characterized by its unique structure, which includes a chlorophenyl group, a hydrazono group, and a hydroxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Propanimidamide, N-(3-chlorophenyl)-2-hydrazono-N’-hydroxy- typically involves the reaction of 3-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with hydroxylamine hydrochloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require refluxing to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Propanimidamide, N-(3-chlorophenyl)-2-hydrazono-N’-hydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the hydrazono group to an amine group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include oximes, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Propanimidamide, N-(3-chlorophenyl)-2-hydrazono-N’-hydroxy- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Propanimidamide, N-(3-chlorophenyl)-2-hydrazono-N’-hydroxy- involves its interaction with specific molecular targets. The hydrazono group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The chlorophenyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
類似化合物との比較
Similar Compounds
- Propanamide, N-(3-chlorophenyl)-3-chloro-
- N-(3-chlorophenethyl)-4-nitrobenzamide
Uniqueness
Propanimidamide, N-(3-chlorophenyl)-2-hydrazono-N’-hydroxy- is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Compared to similar compounds, it offers a broader range of applications in research and industry.
生物活性
Propanimidamide, N-(3-chlorophenyl)-2-hydrazono-N'-hydroxy- (commonly referred to as 3-Chloro-N-hydroxy-propanimidamide) is a compound of interest due to its potential biological activities. This compound has garnered attention in pharmaceutical research for its possible applications in therapeutic contexts, particularly in the realm of anti-inflammatory and anticancer activities.
Chemical Structure and Properties
The chemical formula for Propanimidamide, N-(3-chlorophenyl)-2-hydrazono-N'-hydroxy- is C3H7ClN2O. Its structure includes a chlorophenyl group, which is significant for its biological activity. The presence of the hydroxyl and hydrazone functionalities contributes to its reactivity and interaction with biological targets.
Anticancer Activity
Research indicates that compounds similar to Propanimidamide exhibit anticancer properties . For instance, studies have shown that hydrazones can induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptosis-related proteins and the generation of reactive oxygen species (ROS) .
Case Study:
In a study examining the effects of hydrazone derivatives on cancer cell lines, it was found that these compounds could effectively inhibit cell proliferation and induce cell death in human breast cancer cells (MCF-7) and lung cancer cells (A549). The mechanism was attributed to the activation of caspase pathways and the disruption of mitochondrial membrane potential .
Anti-inflammatory Effects
Propanimidamide has also been investigated for its anti-inflammatory properties . The compound's ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 has been documented in vitro. This suggests potential use in treating inflammatory diseases.
Research Findings:
In experiments with RAW 264.7 macrophages, treatment with Propanimidamide resulted in a significant decrease in nitric oxide production, indicating its effectiveness in reducing inflammation .
Data Table: Biological Activities of Propanimidamide
Mechanistic Insights
The biological activities of Propanimidamide can be attributed to its chemical structure which allows it to interact with various cellular pathways. The hydrazone moiety is known for its ability to form stable complexes with metal ions, which can enhance its biological efficacy.
特性
CAS番号 |
85914-42-7 |
|---|---|
分子式 |
C9H11ClN4O |
分子量 |
226.66 g/mol |
IUPAC名 |
(2E)-N'-(3-chlorophenyl)-2-hydrazinylidene-N-hydroxypropanimidamide |
InChI |
InChI=1S/C9H11ClN4O/c1-6(13-11)9(14-15)12-8-4-2-3-7(10)5-8/h2-5,15H,11H2,1H3,(H,12,14)/b13-6+ |
InChIキー |
ZXVWHECMSCSVIL-AWNIVKPZSA-N |
異性体SMILES |
C/C(=N\N)/C(=NC1=CC(=CC=C1)Cl)NO |
正規SMILES |
CC(=NN)C(=NC1=CC(=CC=C1)Cl)NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















